Cas no 2172121-19-4 (N-tert-butyl-1-(cyclopentyloxy)formohydrazide)
N-tert-butyl-1-(cyclopentyloxy)formohydrazide Chemical and Physical Properties
Names and Identifiers
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- N-tert-butyl-1-(cyclopentyloxy)formohydrazide
- EN300-1275907
- 2172121-19-4
-
- Inchi: 1S/C10H20N2O2/c1-10(2,3)12(11)9(13)14-8-6-4-5-7-8/h8H,4-7,11H2,1-3H3
- InChI Key: ILSAAGQQLWQCJY-UHFFFAOYSA-N
- SMILES: O(C(N(C(C)(C)C)N)=O)C1CCCC1
Computed Properties
- Exact Mass: 200.152477885g/mol
- Monoisotopic Mass: 200.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.6Ų
N-tert-butyl-1-(cyclopentyloxy)formohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1275907-1.0g |
N-tert-butyl-1-(cyclopentyloxy)formohydrazide |
2172121-19-4 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1275907-50mg |
N-tert-butyl-1-(cyclopentyloxy)formohydrazide |
2172121-19-4 | 50mg |
$612.0 | 2023-10-01 | ||
| Enamine | EN300-1275907-100mg |
N-tert-butyl-1-(cyclopentyloxy)formohydrazide |
2172121-19-4 | 100mg |
$640.0 | 2023-10-01 | ||
| Enamine | EN300-1275907-250mg |
N-tert-butyl-1-(cyclopentyloxy)formohydrazide |
2172121-19-4 | 250mg |
$670.0 | 2023-10-01 | ||
| Enamine | EN300-1275907-500mg |
N-tert-butyl-1-(cyclopentyloxy)formohydrazide |
2172121-19-4 | 500mg |
$699.0 | 2023-10-01 | ||
| Enamine | EN300-1275907-1000mg |
N-tert-butyl-1-(cyclopentyloxy)formohydrazide |
2172121-19-4 | 1000mg |
$728.0 | 2023-10-01 | ||
| Enamine | EN300-1275907-2500mg |
N-tert-butyl-1-(cyclopentyloxy)formohydrazide |
2172121-19-4 | 2500mg |
$1428.0 | 2023-10-01 | ||
| Enamine | EN300-1275907-5000mg |
N-tert-butyl-1-(cyclopentyloxy)formohydrazide |
2172121-19-4 | 5000mg |
$2110.0 | 2023-10-01 | ||
| Enamine | EN300-1275907-10000mg |
N-tert-butyl-1-(cyclopentyloxy)formohydrazide |
2172121-19-4 | 10000mg |
$3131.0 | 2023-10-01 |
N-tert-butyl-1-(cyclopentyloxy)formohydrazide Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on N-tert-butyl-1-(cyclopentyloxy)formohydrazide
Research Brief on N-tert-butyl-1-(cyclopentyloxy)formohydrazide (CAS: 2172121-19-4): Recent Advances and Applications
N-tert-butyl-1-(cyclopentyloxy)formohydrazide (CAS: 2172121-19-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This hydrazide derivative has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its unique chemical properties and biological activities, positioning it as a compound of interest for further development.
One of the primary areas of research involving N-tert-butyl-1-(cyclopentyloxy)formohydrazide is its role as a potential enzyme inhibitor. Studies have demonstrated its ability to interact with specific enzymatic targets, particularly those involved in inflammatory and oxidative stress pathways. For instance, recent findings published in the Journal of Medicinal Chemistry highlight its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The compound's unique structural features, including the tert-butyl and cyclopentyloxy groups, contribute to its binding affinity and selectivity.
In addition to its enzyme inhibitory properties, N-tert-butyl-1-(cyclopentyloxy)formohydrazide has been investigated for its potential as a prodrug or a precursor in the synthesis of novel therapeutic agents. Researchers have utilized its reactive hydrazide moiety to develop derivatives with enhanced pharmacokinetic profiles. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives based on this scaffold, which exhibited improved bioavailability and reduced toxicity in preclinical models.
The compound's mechanism of action has also been a focal point of recent research. Advanced computational modeling and molecular dynamics simulations have provided insights into its binding interactions at the atomic level. These studies suggest that the cyclopentyloxy group plays a critical role in stabilizing the compound within the active sites of target enzymes, while the tert-butyl group enhances its lipophilicity and membrane permeability. Such findings are instrumental in guiding the design of next-generation inhibitors with improved efficacy.
Despite these promising developments, challenges remain in the clinical translation of N-tert-butyl-1-(cyclopentyloxy)formohydrazide. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Ongoing research aims to optimize the compound's structure-activity relationships (SAR) to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into clinical trials.
In conclusion, N-tert-butyl-1-(cyclopentyloxy)formohydrazide (CAS: 2172121-19-4) represents a versatile and promising scaffold in chemical biology and drug discovery. Its unique structural attributes and demonstrated biological activities make it a valuable candidate for further investigation. As research continues to uncover its full potential, this compound may pave the way for novel therapeutic interventions in diseases characterized by inflammation and oxidative stress.
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